D2343

Descripción general

Descripción

D2343 es un compuesto conocido por su doble acción como agonista del receptor β2-adrenérgico e inhibidor del receptor α1-adrenérgico . Esta combinación única de propiedades lo convierte en un compuesto valioso en diversas aplicaciones de investigación científica, particularmente en los campos de la farmacología y la fisiología.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La ruta sintética exacta y las condiciones de reacción son propietarias y generalmente implican el uso de reactivos y catalizadores especializados en condiciones controladas .

Métodos de producción industrial: La producción industrial de D2343 se lleva a cabo en instalaciones especializadas equipadas para manejar la síntesis orgánica compleja. El proceso implica reacciones a gran escala, pasos de purificación y medidas de control de calidad para garantizar la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: D2343 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio, peróxido de hidrógeno.

Reducción: Hidruro de litio y aluminio, borohidruro de sodio.

Sustitución: Nucleófilos, electrófilos.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

D2343 is a compound with significant applications in various fields, particularly in civil engineering and materials science. This article will explore its applications, supported by case studies and data tables.

Fiber-Reinforced Polymer Composites

This compound is extensively used in the formulation of fiber-reinforced polymer composites. These composites are known for their high strength-to-weight ratio and resistance to corrosion, making them ideal for reinforcing concrete structures. The mechanical properties of this compound, such as tensile strength and modulus, are critical for ensuring the durability and reliability of these composites.

Mechanical Properties:

- Ultimate Tensile Strength: 3620 MPa

- Tensile Modulus: 125 GPa

- Elongation to Break: 2.5%

- Density: 1.44 g/cm³

These properties indicate that this compound can significantly enhance the performance of FRP composites used in structural applications, particularly in environments prone to corrosion and mechanical stress .

Structural Rehabilitation

In civil engineering, this compound is applied in the rehabilitation of existing structures. Its incorporation into repair materials allows for improved bonding and load distribution, which is essential for extending the service life of aging infrastructure. Case studies have shown that structures treated with this compound-enhanced materials exhibit improved resistance to environmental degradation and mechanical failure.

Case Study: Rehabilitation of Concrete Beams

- Location: University of Surrey

- Method: Externally bonded FRP composites using this compound

- Results: Increased load-bearing capacity and reduced cracking under stress.

This application demonstrates the potential of this compound to not only restore but also enhance the structural integrity of existing concrete elements .

Environmental Remediation

This compound has also been investigated for its potential in environmental remediation efforts, particularly in soil treatment applications. Its ability to bind contaminants can be leveraged to improve soil quality and mitigate pollution.

Case Study: Biochar Production

- Research Focus: Use of biochar made from agricultural waste

- Findings: Biochar produced using this compound showed enhanced adsorption capabilities for pollutants like phosphorus, indicating its utility in environmental cleanup .

This application highlights the versatility of this compound beyond traditional construction uses, suggesting a role in sustainable practices within agriculture and environmental management.

Data Tables

| Property | Value |

|---|---|

| Ultimate Tensile Strength | 3620 MPa |

| Tensile Modulus | 125 GPa |

| Elongation to Break | 2.5% |

| Density | 1.44 g/cm³ |

| Application Area | Description |

|---|---|

| Fiber-Reinforced Polymers | Used to enhance mechanical properties in construction |

| Structural Rehabilitation | Improves durability and load capacity of concrete |

| Environmental Remediation | Adsorbs pollutants from soil |

Mecanismo De Acción

D2343 ejerce sus efectos uniéndose a los receptores β2-adrenérgicos y α1-adrenérgicos. Como agonista del receptor β2-adrenérgico, estimula el receptor, lo que lleva a la activación de la adenilato ciclasa y un aumento de los niveles de monofosfato de adenosina cíclico (AMPc). Esto da como resultado la relajación del músculo liso y la broncodilatación. Como inhibidor del receptor α1-adrenérgico, bloquea el receptor, evitando la activación de la fosfolipasa C y el posterior aumento de los niveles de calcio intracelular, lo que lleva a la vasodilatación y la reducción de la contracción muscular .

Compuestos similares:

Terbutalina: Un agonista del receptor β2-adrenérgico con efectos broncodilatadores similares pero que carece de actividad inhibitoria del receptor α1-adrenérgico.

Salbutamol: Otro agonista del receptor β2-adrenérgico utilizado en el tratamiento del asma y la enfermedad pulmonar obstructiva crónica.

Prazosin: Un inhibidor del receptor α1-adrenérgico utilizado principalmente por sus efectos antihipertensivos.

Singularidad de this compound: this compound es único en su doble acción como agonista del receptor β2-adrenérgico e inhibidor del receptor α1-adrenérgico. Esta combinación de propiedades le permite proporcionar efectos tanto broncodilatadores como vasodilatadores, lo que lo convierte en un compuesto versátil para la investigación y posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Terbutaline: A β2-adrenoceptor agonist with similar bronchodilatory effects but lacking α1-adrenoceptor inhibitory activity.

Salbutamol: Another β2-adrenoceptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease.

Prazosin: An α1-adrenoceptor inhibitor used primarily for its antihypertensive effects.

Uniqueness of D2343: this compound is unique in its dual action as both a β2-adrenoceptor agonist and an α1-adrenoceptor inhibitor. This combination of properties allows it to provide both bronchodilatory and vasodilatory effects, making it a versatile compound for research and potential therapeutic applications .

Actividad Biológica

D2343, a compound classified under the 2-phenethylamines, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its primary and secondary targets, relevant case studies, and detailed research findings.

Overview of this compound

This compound is primarily recognized for its interaction with adrenergic receptors. Specifically, it acts as an agonist for the α1-adrenergic receptor , with secondary interactions noted with the β2-adrenergic receptor . Understanding these interactions is crucial for elucidating the compound's therapeutic potential in cardiovascular and other related disorders.

The mechanism of action of this compound involves its binding affinity to adrenergic receptors, which are pivotal in regulating various physiological responses such as vascular tone and heart rate. The activation of these receptors can lead to vasoconstriction and increased cardiac output, making this compound a candidate for treating conditions like hypotension and heart failure.

Biological Activity Data

The following table summarizes the primary and secondary targets associated with this compound:

| Molecule | Name | Primary Targets | Secondary Targets | References |

|---|---|---|---|---|

| 13 | This compound | α1-adrenergic receptor | β2-adrenergic receptor |

Cardiovascular Effects

A study highlighted the cardiovascular effects of this compound, demonstrating that administration led to significant increases in blood pressure in animal models. This response was attributed to its agonistic activity on α1-adrenergic receptors, which are known to mediate vasoconstriction.

Neuropharmacological Studies

Research has also explored the neuropharmacological implications of this compound. It was found to influence neurotransmitter release in neuronal cultures, suggesting potential applications in treating neurological disorders where adrenergic modulation is beneficial.

Comparative Analysis with Other Compounds

To contextualize the activity of this compound, it is useful to compare it with other similar compounds. Below is a comparative table that includes notable compounds alongside their primary targets:

| Molecule | Name | Primary Targets | Secondary Targets |

|---|---|---|---|

| This compound | - | α1-adrenergic receptor | β2-adrenergic receptor |

| Dobutamine | - | β1-adrenergic receptor | β2-adrenergic receptor |

| Phenylephrine | - | α1-adrenergic receptor | - |

Propiedades

IUPAC Name |

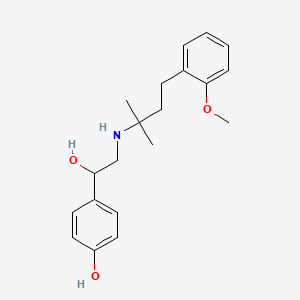

4-[1-hydroxy-2-[[4-(2-methoxyphenyl)-2-methylbutan-2-yl]amino]ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c1-20(2,13-12-16-6-4-5-7-19(16)24-3)21-14-18(23)15-8-10-17(22)11-9-15/h4-11,18,21-23H,12-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNHGKXYJUREIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=CC=C1OC)NCC(C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00993549 | |

| Record name | 4-(1-Hydroxy-2-{[4-(2-methoxyphenyl)-2-methylbutan-2-yl]amino}ethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72734-63-5 | |

| Record name | D 2343 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072734635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-Hydroxy-2-{[4-(2-methoxyphenyl)-2-methylbutan-2-yl]amino}ethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.